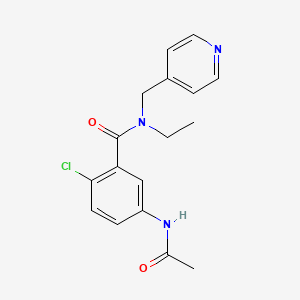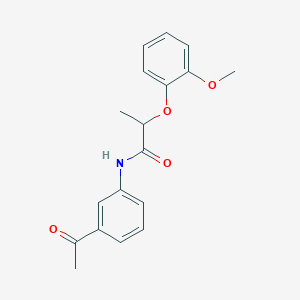
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide
Descripción general
Descripción
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that regulates the acetylation status of proteins, and its inhibition has been shown to have potential therapeutic benefits in various diseases. ACY-1215 has been extensively studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Mecanismo De Acción
HDAC6 is a cytoplasmic enzyme that regulates the acetylation status of proteins. HDAC6 inhibition by 5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide leads to an increase in protein acetylation, which can have various effects depending on the protein target. In cancer, HDAC6 inhibition can sensitize cancer cells to chemotherapy and radiation therapy by promoting DNA damage and apoptosis. HDAC6 inhibition can also inhibit cancer cell migration and metastasis by regulating the acetylation status of cytoskeletal proteins. In neurodegenerative diseases, HDAC6 inhibition can promote the clearance of misfolded proteins by enhancing autophagy, a cellular process that degrades and recycles proteins. In inflammatory disorders, HDAC6 inhibition can reduce inflammation and cytokine production by regulating the acetylation status of transcription factors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, inhibit cancer cell migration and metastasis, and reduce tumor growth in animal models. In neurodegenerative diseases, this compound has been shown to promote the clearance of misfolded proteins, improve cognitive function, and reduce neuroinflammation in animal models. In inflammatory disorders, this compound has been shown to reduce inflammation and cytokine production in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide in lab experiments include its specificity for HDAC6, its ability to modulate protein acetylation, and its potential therapeutic benefits in various diseases. The limitations of using this compound in lab experiments include its potential toxicity, its limited bioavailability, and its potential off-target effects.
Direcciones Futuras
For research on 5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide include further preclinical studies to determine its safety and efficacy in various diseases, clinical trials to test its use in humans, and the development of more potent and selective HDAC6 inhibitors. Additionally, research on the mechanisms of HDAC6 inhibition and protein acetylation could lead to the discovery of new therapeutic targets and treatments for various diseases.
Aplicaciones Científicas De Investigación
5-(acetylamino)-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. In cancer, HDAC6 inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, as well as inhibit cancer cell migration and metastasis. In neurodegenerative diseases, HDAC6 inhibition has been shown to promote the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's diseases, respectively. In inflammatory disorders, HDAC6 inhibition has been shown to reduce inflammation and cytokine production.
Propiedades
IUPAC Name |
5-acetamido-2-chloro-N-ethyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-3-21(11-13-6-8-19-9-7-13)17(23)15-10-14(20-12(2)22)4-5-16(15)18/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRKPROFNHZKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-fluoro-5-methylphenyl)-N'-{2-[methyl(methylsulfonyl)amino]ethyl}succinamide](/img/structure/B3963117.png)
![N-[3-(2-furyl)-1-methylpropyl]-2-morpholin-4-ylbenzamide](/img/structure/B3963124.png)
![3-nitro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3963132.png)
![diisopropyl [anilino(4-methylphenyl)methyl]phosphonate](/img/structure/B3963133.png)
![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3963136.png)
![ethyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3963144.png)
![2-amino-1-(4-chloro-2-nitrophenyl)-4-[2-(ethylthio)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3963150.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B3963158.png)
![N-[3-(1H-benzimidazol-1-yl)-2-hydroxypropyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3963184.png)
![diisobutyl [(2,4-dimethoxyphenyl)(hydroxy)methyl]phosphonate](/img/structure/B3963187.png)

![1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3963195.png)
![2-[benzyl(methyl)amino]ethyl 2-thiophenecarboxylate hydrochloride](/img/structure/B3963205.png)
![3-allyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3963212.png)